Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride
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Overview
Description
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chromone core, which is a benzopyranone structure, and additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of Chromone-8-carboxylic acid with 2,3-dimethyl- dimethylaminoethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chromone-3-carboxylic acid: Another chromone derivative with different functional groups.
Dimethylaminoethyl acrylate: A compound with a similar dimethylaminoethyl group but different core structure.
Uniqueness
Chromone-8-carboxylic acid, 2,3-dimethyl-, dimethylaminoethyl ester, hydrochloride is unique due to its specific combination of functional groups and the presence of the chromone core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73771-76-3 |
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Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-10-11(2)21-15-12(14(10)18)6-5-7-13(15)16(19)20-9-8-17(3)4;/h5-7H,8-9H2,1-4H3;1H |
InChI Key |
AZHOPNFILZVJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN(C)C)C.Cl |
Origin of Product |
United States |
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